Cas no 3524-51-4 (1-Butyl-4-methyl-1H-pyrazol-5-amine)

1-Butyl-4-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a butyl group at the 1-position and a methyl group at the 4-position, which may influence its reactivity and binding properties. This compound is of interest due to its amine functionality at the 5-position, offering a versatile handle for further derivatization. Its stability and synthetic accessibility make it a useful intermediate in the development of biologically active molecules. Researchers value this compound for its potential role in modulating enzyme interactions or as a building block for more complex heterocyclic systems.
1-Butyl-4-methyl-1H-pyrazol-5-amine structure
3524-51-4 structure
Product Name:1-Butyl-4-methyl-1H-pyrazol-5-amine
CAS No:3524-51-4
MF:C8H15N3
MW:153.224801301956
MDL:MFCD08059944
CID:875593
PubChem ID:329776372
Update Time:2025-10-28

1-Butyl-4-methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Butyl-4-methyl-1H-pyrazol-5-amine
    • 1-butyl-4-methyl-1H-pyrazol-5-amine(SALTDATA: FREE)
    • 2-butyl-4-methylpyrazol-3-amine
    • SCHEMBL11696482
    • AKOS009269284
    • DTXSID20614229
    • DB-201747
    • CHEMBRDG-BB 4014356
    • 1-Butyl-4-methyl-1H-pyrazol-5-amine, AldrichCPR
    • MFCD08059944
    • 3524-51-4
    • CS-0451548
    • MDL: MFCD08059944
    • Inchi: 1S/C8H15N3/c1-3-4-5-11-8(9)7(2)6-10-11/h6H,3-5,9H2,1-2H3
    • InChI Key: WLSUBAQIYOSKAX-UHFFFAOYSA-N
    • SMILES: N1(C(=C(C)C=N1)N)CCCC

Computed Properties

  • Exact Mass: 153.12700
  • Monoisotopic Mass: 153.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • PSA: 43.84000
  • LogP: 2.15500

1-Butyl-4-methyl-1H-pyrazol-5-amine Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • Hazard Statement: H301
  • Warning Statement: P301+P310
  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T

1-Butyl-4-methyl-1H-pyrazol-5-amine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Butyl-4-methyl-1H-pyrazol-5-amine Pricemore >>

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1-Butyl-4-methyl-1H-pyrazol-5-amine Suppliers

Amadis Chemical Company Limited
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(CAS:3524-51-4)1-Butyl-4-methyl-1H-pyrazol-5-amine
Order Number:A1156225
Stock Status:in Stock
Quantity:10g/25g/50g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:32
Price ($):159.0/276.0/419.0
Email:sales@amadischem.com

Additional information on 1-Butyl-4-methyl-1H-pyrazol-5-amine

Introduction to 1-Butyl-4-methyl-1H-pyrazol-5-amine (CAS No. 3524-51-4)

1-Butyl-4-methyl-1H-pyrazol-5-amine, identified by its Chemical Abstracts Service (CAS) number 3524-51-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a versatile scaffold widely recognized for its broad spectrum of biological activities and structural adaptability in drug design.

The molecular structure of 1-butyl-4-methyl-1H-pyrazol-5-amine consists of a pyrazole ring substituted with a butyl group at the 1-position, a methyl group at the 4-position, and an amine group at the 5-position. This specific arrangement imparts unique chemical and pharmacological properties, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of the amine functional group further enhances its reactivity, allowing for further derivatization and functionalization, which is crucial in developing novel therapeutic agents.

In recent years, 1-butyl-4-methyl-1H-pyrazol-5-amine has been extensively studied for its potential applications in drug discovery. One of the most promising areas of research is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is often associated with various diseases, particularly cancer. Therefore, kinase inhibitors have become a major focus of pharmaceutical development.

Recent studies have demonstrated that derivatives of 1-butyl-4-methyl-1H-pyrazol-5-amine exhibit inhibitory effects on several kinases, including Janus kinases (JAKs) and tyrosine kinases. For instance, modifications to the pyrazole core have led to the development of compounds that show potent activity against JAK3, which is implicated in autoimmune diseases such as rheumatoid arthritis. The butyl and methyl substituents in 1-butyl-4-methyl-1H-pyrazol-5-amine contribute to its binding affinity by optimizing interactions with the active sites of these enzymes.

Moreover, the amine group in 1-butyl-4-methyl-1H-pyrazol-5-amine provides a site for further chemical modification, enabling the creation of prodrugs or conjugates that enhance bioavailability or target specificity. This flexibility has been exploited in the development of targeted therapies where delivery to specific tissues or cells is crucial. For example, conjugation with antibodies or nanoparticles has been explored to improve drug delivery systems.

The compound's structural features also make it a valuable tool in academic research for studying enzyme mechanisms and developing computational models. High-throughput screening campaigns have identified 1-butyl-4-methyl-1H-pyrazol-5-amine derivatives as hits for various biological targets, prompting further optimization efforts. The use of computational methods such as molecular docking and quantum mechanics calculations has helped researchers understand the binding interactions between 1-butyl-4-methyl-1H-pyrazol-5-amines and their target proteins, accelerating the drug discovery process.

In addition to its applications in oncology and immunology, 1-butyl-4-methyl-1H-pyrazol-5-amines have shown promise in other therapeutic areas. For instance, some derivatives have demonstrated anti-inflammatory properties by modulating cytokine production and immune cell function. This has opened up avenues for treating chronic inflammatory diseases such as Crohn's disease and psoriasis.

The synthesis of 1-butyl-4-methyl-H-pyrazol--5-amines can be achieved through multiple routes, including condensation reactions between hydrazines and β-ketoesters or β-diketones. The choice of starting materials and reaction conditions can influence the yield and purity of the final product. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making 3524_51_4 more accessible for industrial applications.

Quality control and analytical characterization are critical aspects when working with 3524_51_4. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm purity and identity. These analytical methods ensure that the compound meets the stringent requirements for pharmaceutical use.

The safety profile of 3524_51_4 is another important consideration. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures should still be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves, goggles, and lab coats is recommended when handling this compound in a laboratory setting.

Future directions in research involving 3524_51_4 include exploring its potential as an agrochemical intermediate or in material science applications. The pyrazole scaffold is known for its stability and reactivity under various conditions, making it suitable for diverse applications beyond pharmaceuticals.

In conclusion,35245324_51_44 Butyl 41 Methyl H Pyrazol 51 Amine CAS No 35245324 51 44 plays an integral role in modern drug discovery efforts Its unique structural features offer opportunities for developing novel therapeutics particularly in oncology immunology antiinflammatory treatments Amongst ongoing research initiatives include kinase inhibition cytokine modulation advanced synthetic methodologies ensuring high purity analytical characterization safety protocols ensuring safe handling procedures Future prospects may expand into agrochemicals material science providing additional avenues for exploration

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Amadis Chemical Company Limited
(CAS:3524-51-4)1-Butyl-4-methyl-1H-pyrazol-5-amine
A1156225
Purity:99%/99%/99%
Quantity:10g/25g/50g
Price ($):159.0/276.0/419.0
Email